An In-depth Technical Guide to 1-Naphthalenepropionic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 1-Naphthalenepropionic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid, a derivative of the polycyclic aromatic hydrocarbon naphthalene, is a compound of interest in various scientific domains. Its unique structural features and chemical properties make it a subject of investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties, structural details, and relevant experimental protocols for 1-Naphthalenepropionic acid.
Chemical Structure and Identification
1-Naphthalenepropionic acid, with the IUPAC name 3-(naphthalen-1-yl)propanoic acid, consists of a naphthalene ring system linked to a propionic acid moiety at the 1-position.[1][2][3][4][5] This structure imparts both aromatic and acidic characteristics to the molecule.
| Identifier | Value |
| IUPAC Name | 3-naphthalen-1-ylpropanoic acid[1][3][4][5] |
| Synonyms | 1-Naphthalenepropanoic acid, 3-(1-Naphthyl)propionic acid, α-Naphthylpropionate[1][2][3][5][6][7] |
| CAS Number | 3243-42-3[1][2][3][4] |
| Molecular Formula | C₁₃H₁₂O₂[1][2][3][4][6] |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CCC(=O)O[1][2][4] |
| InChI Key | PRLKVVMRQFFIOQ-UHFFFAOYSA-N[1][2][4][6] |
Physicochemical Properties
The physicochemical properties of 1-Naphthalenepropionic acid are crucial for its handling, formulation, and application in experimental settings.
| Property | Value |
| Molecular Weight | 200.23 g/mol [1] |
| Appearance | White to off-white solid[3][6] |
| Melting Point | 157-159 °C[3][7][8] |
| Boiling Point | 297.96 °C (rough estimate)[3][8] |
| pKa | 4.56 ± 0.10 (Predicted)[2][3] |
| Solubility | Slightly soluble in Chloroform (heated) and Methanol[3] |
Experimental Protocols
Synthesis of Naphthalene Carboxylic Acids (General Approach)
Principle: The synthesis of 1-Naphthoic acid via a Grignard reagent involves the reaction of 1-bromonaphthalene with magnesium to form an organomagnesium halide (Grignard reagent). This is followed by carboxylation with carbon dioxide and subsequent acidification to yield the carboxylic acid.
Materials:
-
1-bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Sulfuric acid (50%)
-
Toluene
-
Filter-Cel
Procedure:
-
Grignard Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings and cover with anhydrous ether. Add a small amount of 1-bromonaphthalene to initiate the reaction, which may require gentle warming. Once the reaction starts, add the remaining 1-bromonaphthalene dissolved in anhydrous ether at a rate that maintains a vigorous but controlled reaction. After the addition is complete, reflux the mixture for 30 minutes.
-
Carboxylation: Cool the Grignard reagent in an ice-salt bath. Slowly pour the solution over a large excess of crushed dry ice with vigorous stirring.
-
Work-up and Isolation: After the dry ice has evaporated, add 50% sulfuric acid to the mixture to dissolve any unreacted magnesium and to acidify the solution. Separate the organic layer and extract the aqueous layer with ether. Combine the organic extracts.
-
Purification: Extract the combined organic layers with a sodium hydroxide solution. Heat the alkaline extract to remove volatile impurities, then cool and acidify with sulfuric acid to precipitate the crude 1-Naphthoic acid. Collect the crude product by filtration, wash with water, and dry.
-
Recrystallization: Recrystallize the crude product from hot toluene to obtain the purified 1-Naphthoic acid.
This protocol for 1-Naphthoic acid can be conceptually adapted for 1-Naphthalenepropionic acid, likely starting from a different naphthalene halide precursor.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The quantitative analysis of naphthalene-derived acids is often performed using HPLC, frequently coupled with mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and selectivity.
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For acidic compounds like 1-Naphthalenepropionic acid, reversed-phase chromatography is typically employed. Detection can be achieved using UV or fluorescence detectors, or more specifically with a mass spectrometer.
Instrumentation and Conditions (Example for a related compound, 1-Naphthaleneacetic acid):
-
Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).
-
Column: Phenylsilanized silica gel (e.g., 2.1 mm inner diameter, 150 mm length, 5 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase: A gradient of 2 mmol/L ammonium acetate solution and methanol.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Monitoring of precursor and product ions specific to the analyte.
Procedure:
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent like acetone, often under acidic conditions. The extract may then be subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
Calibration: Prepare a series of standard solutions of 1-Naphthalenepropionic acid of known concentrations. Inject these standards into the LC-MS/MS system to generate a calibration curve by plotting the peak area or height against the concentration.
-
Analysis: Inject the prepared sample extract into the LC-MS/MS system.
-
Quantification: Determine the concentration of 1-Naphthalenepropionic acid in the sample by comparing its peak response to the calibration curve.
Logical and Workflow Diagrams
Biological Activity and Potential Applications
Naphthalene derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[9][10] While specific signaling pathways for 1-Naphthalenepropionic acid are not extensively documented, the structurally related compound 1-Naphthaleneacetic acid has been shown to inhibit apoptosis in in-vitro cell cultures. Furthermore, propionic acid itself is known to exert various physiological effects, including the modulation of inflammatory responses through pathways involving NF-κB and PPARγ. These findings suggest that 1-Naphthalenepropionic acid could be a candidate for investigation in similar biological contexts. Further research is warranted to elucidate its specific mechanisms of action and potential therapeutic applications.
Conclusion
1-Naphthalenepropionic acid is a well-characterized compound with defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis can be adapted from closely related naphthalene derivatives, further investigation into its specific biological activities and signaling pathways is required to fully understand its potential in drug development and other scientific applications. This guide serves as a foundational resource for researchers and scientists working with this intriguing molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. 1-Naphthalenepropionic acid | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-naphthylacetic acid [sitem.herts.ac.uk]
- 9. 3-(1-Naphthyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 10. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
